molecular formula C18H20ClN3O4S2 B11392433 Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[5-chloro-2-(propan-2-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11392433
M. Wt: 442.0 g/mol
InChI Key: NNSFBJOIKHCZFX-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrimidine moiety and the subsequent addition of functional groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and as a probe to investigate enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared to other similar compounds, such as:

    ETHYL 5-AMINO-2-CHLORO-4-FLUOROBENZOATE: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    Coumarin derivatives: These compounds also contain heterocyclic rings and have diverse biological activities, but their structures and applications differ significantly.

The uniqueness of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPAN-2-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C18H20ClN3O4S2

Molecular Weight

442.0 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClN3O4S2/c1-6-26-17(25)12-9(4)14(10(5)23)28-16(12)22-15(24)13-11(19)7-20-18(21-13)27-8(2)3/h7-8H,6H2,1-5H3,(H,22,24)

InChI Key

NNSFBJOIKHCZFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NC(=NC=C2Cl)SC(C)C

Origin of Product

United States

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